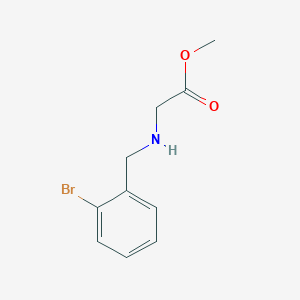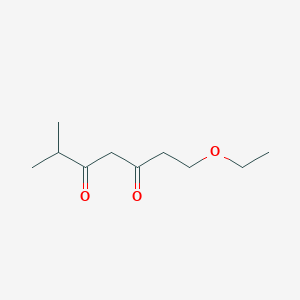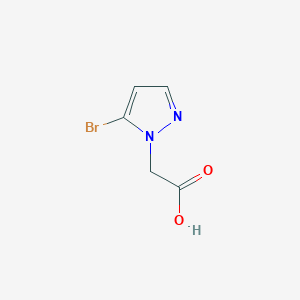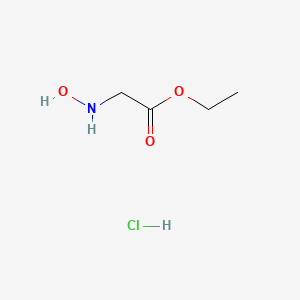
(2S)-1-methanesulfonyl-4-methylpentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methanesulfonyl group attached to the second carbon of a 4-methylpentan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-methanesulfonyl-4-methylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 4-methylpentan-2-amine.
Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This can be achieved by reacting the starting amine with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as triethylamine (Et3N). The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions:
Oxidation: (2S)-1-methanesulfonyl-4-methylpentan-2-amine can undergo oxidation reactions, where the amine group is converted to a corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or Grignard reagents (RMgX) in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new compounds with different functional groups replacing the methanesulfonyl group.
科学研究应用
Chemistry: (2S)-1-methanesulfonyl-4-methylpentan-2-amine is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential role as a building block in the synthesis of biologically active molecules. It may be used in the design of enzyme inhibitors or receptor modulators.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers investigate its potential as a pharmacophore in the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (2S)-1-methanesulfonyl-4-methylpentan-2-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the activity of enzymes or receptors. The compound’s amine group may also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
相似化合物的比较
(2S)-1-methanesulfonyl-4-methylpentan-2-amine: can be compared with other sulfonylated amines, such as (2S)-1-methanesulfonyl-4-ethylpentan-2-amine and (2S)-1-methanesulfonyl-4-propylpentan-2-amine.
Enantiomers and Diastereomers: The compound’s stereochemistry can be compared with its enantiomers and diastereomers, which may exhibit different physical and chemical properties.
Uniqueness:
- The presence of the methanesulfonyl group at the second carbon position imparts unique reactivity to this compound, distinguishing it from other amines.
- Its specific stereochemistry (2S) also contributes to its distinct behavior in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H17NO2S |
|---|---|
分子量 |
179.28 g/mol |
IUPAC 名称 |
(2S)-4-methyl-1-methylsulfonylpentan-2-amine |
InChI |
InChI=1S/C7H17NO2S/c1-6(2)4-7(8)5-11(3,9)10/h6-7H,4-5,8H2,1-3H3/t7-/m0/s1 |
InChI 键 |
QVZZETZFYSNNSK-ZETCQYMHSA-N |
手性 SMILES |
CC(C)C[C@@H](CS(=O)(=O)C)N |
规范 SMILES |
CC(C)CC(CS(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)
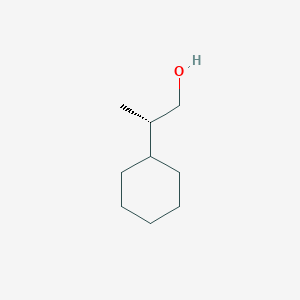
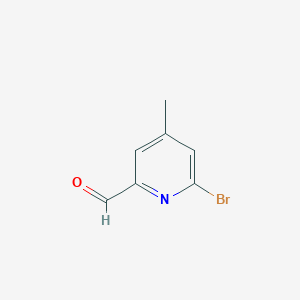
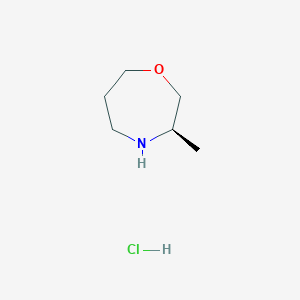
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


